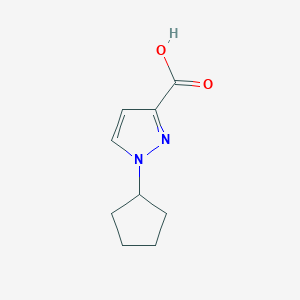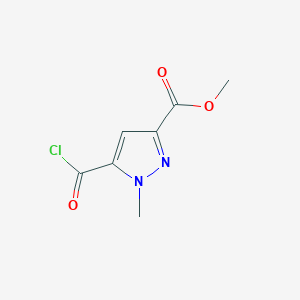
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate is a chemical compound with the molecular formula C18H28N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mécanisme D'action
Target of Action
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate, also known as 1-Benzyl-4-N-Boc-amino-isonipecotic acid methyl ester, is a complex organic compound. Similar compounds have been used in the synthesis of derivatives that act as potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis) .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of hiv-1 nnrtis . These inhibitors work by binding to reverse transcriptase, an enzyme HIV uses to convert its RNA into DNA, thereby preventing the virus from replicating.
Analyse Biochimique
Biochemical Properties
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other chemical linkages. For instance, it can act as a substrate for proteases, which cleave peptide bonds, or as an inhibitor for enzymes involved in metabolic pathways. The nature of these interactions is typically characterized by the formation of covalent or non-covalent bonds, depending on the specific enzyme or protein involved .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are critical for signal transduction. Additionally, this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro experiments. These effects may include sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can affect metabolic flux and alter the levels of various metabolites. For example, it may increase the production of certain amino acids or decrease the levels of specific lipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound may accumulate in specific tissues, depending on its affinity for certain transporters or binding sites .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it may affect energy metabolism, or to the nucleus, where it could influence gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate typically involves the protection of the amino group on the piperidine ring with a Boc (tert-butoxycarbonyl) group. This is followed by the esterification of the carboxylate group with methanol. The benzyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Major Products
The major products formed from these reactions include N-oxides, deprotected amines, and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of piperidine-based drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-Amino-1-Boc-piperidine-4-carboxylate
- 4-N-Boc-piperidine
- Ethyl N-Boc-piperidine-4-carboxylate
Uniqueness
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other Boc-protected piperidine derivatives, making it valuable in specific synthetic and research applications .
Propriétés
IUPAC Name |
methyl 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)20-19(16(22)24-4)10-12-21(13-11-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKUDWKUABCGGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612162 |
Source


|
| Record name | Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294180-37-3 |
Source


|
| Record name | Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)




![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)



